molecular formula C7H3ClF3N3 B13650838 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Katalognummer: B13650838
Molekulargewicht: 221.57 g/mol
InChI-Schlüssel: DBSUSJBMMCMRKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a synthetically versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The strategic incorporation of a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position creates a privileged structure with significant potential for developing novel therapeutic agents. The imidazo[4,5-c]pyridine core is a nitrogen-rich heterocyclic system known for its ability to engage in key molecular interactions with biological targets, such as hydrogen bonding and π-π stacking, which are critical for high-affinity binding . The 2-trifluoromethyl group serves as a key modulator of the compound's physicochemical properties. The strong electron-withdrawing nature of this group influences the molecule's electron distribution, metabolic stability, and membrane permeability, making it a highly valuable motif in the optimization of pharmacologically active compounds . The 6-chloro substituent provides a synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of derivatives for structure-activity relationship (SAR) studies . This compound is of particular interest in the exploration of inhibitors targeting enzymatic processes and heterocycle-based signaling pathways. Its structure is analogous to other reported imidazopyridine and benzimidazole derivatives that have demonstrated potent biological activities, including as kinase inhibitors and as modulators of G-protein-coupled receptors (GPCRs) and various metabolic enzymes . Researchers can leverage this building block to probe novel mechanisms of action, particularly in oncology, infectious diseases, and central nervous system (CNS) disorders. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUSJBMMCMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Tandem Synthesis in H₂O-Isopropanol Medium

A recent green and efficient method involves a one-pot tandem reaction sequence in a water-isopropanol (H₂O-IPA) solvent system:

  • S_NAr Reaction: 2-chloro-3-nitropyridine reacts with primary amines at 80 °C in H₂O-IPA to yield N-substituted pyridine-2-amine intermediates within 2 hours.
  • Reduction: The nitro group is reduced to an amine using zinc dust and hydrochloric acid (Zn/HCl) in H₂O-IPA at 80 °C, completing in 45 minutes.
  • Heterocyclization: The resulting pyridine-2,3-diamines undergo condensation with substituted aldehydes in H₂O-IPA at 85 °C over 10 hours to form the imidazo[4,5-c]pyridine derivatives.

This process avoids toxic metal catalysts, uses a green solvent system, and provides excellent yields with high purity. The overall reaction can be monitored by thin-layer chromatography (TLC), and the products are purified by column chromatography.

Mechanistic Insights

The heterocyclization proceeds via formation of an imine intermediate followed by intramolecular nucleophilic attack leading to cyclization and aromatization. The presence of water facilitates electrophile-nucleophile activation, promoting the annulation step.

Experimental Data and Yields

The one-pot tandem approach has been demonstrated with a variety of amines and aldehydes, producing a broad range of substituted imidazo[4,5-c]pyridines with isolated yields typically exceeding 85%. Selected examples include:

Compound Amine Substituent Aldehyde Substituent Yield (%)
4a Cyclohexenylethyl Benzo[d]dioxol-5-yl 90+
4b Cyclohexenylethyl Phenyl 88
4d Cyclohexenylethyl 4-Nitrophenyl 85
4e Propyl 2-Bromophenyl 87
4j Butyl Pyridin-3-yl 89

Characterization was performed by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), confirming the structures and purity of the synthesized compounds.

Alternative Fluorination and Chlorination Methods

For the preparation of trifluoromethylpyridine intermediates, liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous hydrogen fluoride (HF) and ferric chloride as catalyst has been reported. This method achieves high purity (up to 99.97% GC purity) and yield (~80%) of 2-fluoro-6-(trifluoromethyl)pyridine, which can be further transformed into chloro-substituted trifluoromethylpyridines used as precursors for imidazo[4,5-c]pyridine synthesis.

Summary Table of Key Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Time/Temp Yield/Outcome
1 3-Picoline Vapor-phase chlorination/fluorination with Cl₂, FeF catalyst 320-380 °C 2-chloro-6-(trifluoromethyl)pyridine (major product)
2 2-Chloro-3-nitropyridine Primary amine, H₂O-IPA 2 h, 80 °C N-substituted pyridine-2-amine intermediate
3 N-substituted pyridine-2-amine Zn dust, conc. HCl, H₂O-IPA 45 min, 80 °C Pyridine-2,3-diamine intermediate
4 Pyridine-2,3-diamine Substituted aldehyde, H₂O-IPA 10 h, 85 °C 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine derivatives

Research Outcomes and Significance

  • The described green tandem synthesis method offers a catalyst-free, one-pot approach that reduces reaction time and avoids toxic solvents and metals.
  • The use of H₂O-IPA as a solvent system enhances reaction rates and yields.
  • Structural diversity is achievable by varying amines and aldehydes, facilitating the synthesis of analogues for pharmaceutical screening.
  • The methodology aligns with green chemistry principles and industrial scalability.
  • Analytical data confirm high purity and structural integrity of products, supporting their use in further biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon frameworks .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the imidazo[4,5-c]pyridine core provides structural stability. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine scaffold is highly tunable, with substituents at positions 2, 4, 6, and 7 significantly impacting biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Findings/Applications
Target Compound Cl (6), -CF₃ (2) C₇H₃ClF₃N₃ 221.57 Not explicitly stated in evidence
6-Chloro-1-(4-(difluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridine (14) Cl (6), -OCHF₂ (4-phenyl) C₁₄H₉ClF₂N₃O 323.69 Intermediate in leukemia therapeutics
1-Benzyl-2-butyl-N6-(4-(trifluoromethyl)benzyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine (19i) -CF₃ (benzyl), Cl (6) C₂₆H₂₆ClF₃N₆ 527.98 TLR7 modulator activity
6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine Me (6), -CF₃ (2) C₈H₆F₃N₃ 201.15 Reduced steric hindrance vs. Cl

Key Observations :

  • Chlorine vs.
  • Trifluoromethyl at Position 2 : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, critical for target binding (e.g., TLR7 modulation in ) .

Ring System Variations: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine

The position of the fused imidazole ring profoundly impacts biological selectivity:

  • Imidazo[4,5-c]pyridine : Exhibits moderate kinase inhibition but lower selectivity for TYK2 compared to imidazo[4,5-b]pyridine derivatives .
  • Imidazo[4,5-b]pyridine (e.g., 6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, CAS 13577-71-4 ): Demonstrates 21-fold improved JAK1/TYK2 selectivity in kinase inhibitors due to distinct binding modes in protein pockets .

Structural Comparison :

  • Imidazo[4,5-c]pyridine : Nitrogen atoms at positions 1, 3, and 6.
  • Imidazo[4,5-b]pyridine : Nitrogen atoms at positions 1, 3, and 7.

Biologische Aktivität

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

  • Molecular Formula : C7H3ClF3N3
  • Molecular Weight : 237.5664 g/mol
  • Density : 1.83 g/cm³
  • Boiling Point : 313.7°C at 760 mmHg
  • Flash Point : 143.5°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances its binding affinity to target proteins, while the imidazo[4,5-c]pyridine core provides structural stability. This compound has been shown to modulate various enzymatic activities and signal transduction pathways, leading to diverse biological effects.

Anticancer Properties

Research indicates that compounds within the imidazo[4,5-c]pyridine family exhibit cytotoxic activity by selectively inhibiting kinase activity, which is crucial in cancer progression. For instance, studies have demonstrated that these compounds can inhibit branched-chain amino acid transaminases (BCATs), enzymes implicated in several cancer types, thereby reducing tumor growth and proliferation .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . The compound's structure allows it to interact effectively with COX-1 and COX-2, leading to significant reductions in inflammatory markers.

Study 1: Antitumor Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM for certain cancer types. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Activity

In another investigation focusing on its anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. Administration resulted in a significant decrease in paw edema compared to controls, with an observed reduction of up to 50% at optimal doses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Anti-inflammatory25
2-Chloro-6-(trifluoromethyl)pyridineStructureModerate cytotoxicity>50
4-Chloro-2-(trifluoromethyl)pyridineStructureLow anti-inflammatory activity>100

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination at the 6-position can be achieved using phosphorus oxychloride (POCl₃) on a precursor like 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridin-4-amine. Intermediates are characterized using ¹H/¹³C NMR and LC/MS to confirm regiochemistry and purity. For instance, LC/MS (ESI+) with accurate mass analysis (e.g., m/z = 255.07 for a brominated analogue) ensures structural fidelity .

Q. How do researchers validate the structural integrity of imidazo[4,5-c]pyridine derivatives experimentally?

X-ray crystallography (XRD) is critical for resolving hydrogen-bonding networks and molecular packing, as seen in studies of 1H-imidazo[4,5-c]pyridine dimers crystallizing in orthorhombic space group Fdd2. Vibrational properties are validated via IR/Raman spectroscopy , with DFT/B3LYP/6-311G(2d,2p) calculations corroborating experimental spectra .

Q. What in vitro assays are used to screen imidazo[4,5-c]pyridines for biological activity?

Tubulin polymerization inhibition assays (IC₅₀ values) and cytotoxicity profiling against cancer cell lines (e.g., melanoma, prostate) are standard. For example, indolyl-imidazopyridines showed IC₅₀ values of 3–175 nM, validated via dose-response curves and comparison to controls like paclitaxel .

Advanced Research Questions

Q. How can computational methods optimize the design of imidazo[4,5-c]pyridine derivatives for target binding?

Density-functional theory (DFT) with B3LYP functionals predicts electronic properties and charge delocalization, which influence binding to targets like Toll-like receptor 7 (TLR7) or P2X7 receptors. Molecular docking (e.g., using AutoDock Vina) identifies key interactions, such as hydrogen bonds with active-site residues .

Q. What strategies improve metabolic stability of imidazo[4,5-c]pyridine-based therapeutics?

Substituent engineering (e.g., trifluoromethyl groups) enhances metabolic resistance by reducing CYP450-mediated oxidation. For instance, replacing labile indole moieties with halogenated aryl groups increased half-life in human liver microsomes from 45.4 to 56.3 minutes .

Q. How are structure-activity relationships (SAR) analyzed for imidazo[4,5-c]pyridines in cardiotonic or antiviral applications?

Comparative potency assays evaluate substituent effects. For example, 2-aryl substitutions (e.g., 2-methoxy-4-(methylsulfinyl)phenyl) in imidazo[4,5-c]pyridines showed 5–10× higher inotropic activity than imidazo[4,5-b]pyridines. Antiviral derivatives like tegobuvir were optimized by introducing bis(trifluoromethyl)phenyl groups to enhance target engagement .

Q. What methods resolve enantiomers in chiral imidazo[4,5-c]pyridine derivatives?

Chiral HPLC or SFC (supercritical fluid chromatography) separates diastereomers, as demonstrated for compounds like 48 and 49, where piperidine ring stereochemistry impacts activity. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Methodological Considerations

Q. How do researchers address low synthetic yields in imidazo[4,5-c]pyridine synthesis?

Optimizing reaction time, temperature, and catalysts is critical. For example, heating 4-chloro precursors with amines in n-BuOH at 140°C for 4 days improved yields to 32% for some analogues. Microwave-assisted synthesis may further enhance efficiency .

Q. What techniques are used to study hemozoin inhibition by imidazo[4,5-c]pyridines?

β-Hematin crystallization assays quantify inhibition by measuring reduced hemozoin formation via UV-vis spectroscopy. Fast-kill antimalarial activity correlates with IC₅₀ values <100 nM, as seen for compound 40 (m/z = 477.1 [M+H]⁺) .

Q. How is in vivo efficacy of imidazo[4,5-c]pyridine derivatives validated preclinically?

Rodent models assess pharmacokinetics (e.g., oral bioavailability) and target engagement. For P2X7 antagonists, receptor occupancy is measured via PET imaging, with ED₅₀ values as low as 0.06 mg/kg .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.